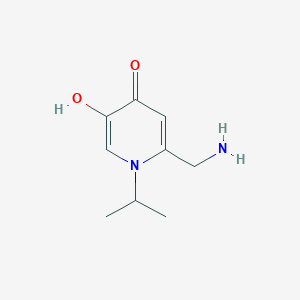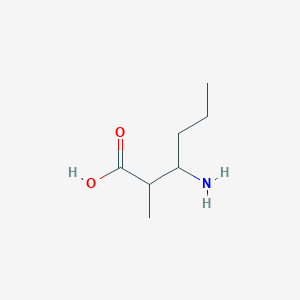
3-Amino-2-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the combination of (+)-3-(aminomethyl)-5-methylhexanoic acid and S-(+)-Mandelic acid in a mixture of water and ketone, preferably acetone . Another method involves the hydrolysis of 3-isobutyl glutarimide to obtain (±)-3-(carbamoylmethyl)-5-methylhexanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .
Scientific Research Applications
3-Amino-2-methylhexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. In plants, it enhances resistance to stress by promoting energetic connectivity of photosystem II units and increasing the activity of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase . This leads to improved photosynthetic performance and reduced oxidative damage .
Comparison with Similar Compounds
3-Amino-2-methylhexanoic acid can be compared with other similar compounds, such as 2-amino-3-methylhexanoic acid and 3-amino-5-methylhexanoic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its ability to enhance plant resistance, set it apart from other similar compounds .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-6(8)5(2)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
YUTPPOMETNXNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)
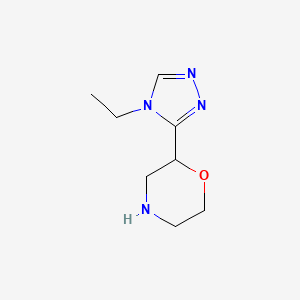



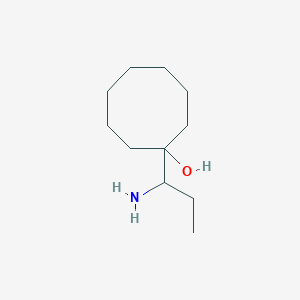
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
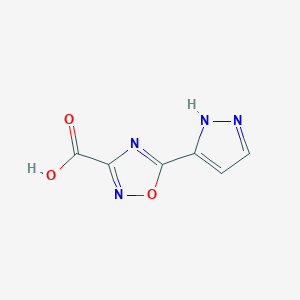
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
